2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one

Lipophilicity Lead optimization ADME prediction

Reproducible STAT3 screening demands a validated negative control to rule out false positives. This MLSMR-derived 2-anilinoquinazolinone is confirmed inactive in STAT3::luciferase reporter assays (EC50 > 55,700 nM), providing a reliable baseline. Key procurement values: - Eliminates non-specific/cytotoxic false-positive risk in HTS campaigns. - Scaffold-distinct from 4-anilinoquinazolines, expanding diversity library coverage. - Racemate with a defined chiral center, enabling method development for the dihydroquinazolinone series.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
Cat. No. B4239741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C
InChIInChI=1S/C17H19N3O/c1-3-12-4-6-13(7-5-12)19-17-18-10-14-15(20-17)8-11(2)9-16(14)21/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20)
InChIKeyVXCOZWHCCMPUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one: Chemical Identity & Baseline


2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one (CAS 713086-29-4, PubChem CID 2986465, ChEMBL CHEMBL1496911) is a synthetic small-molecule member of the 2-anilino-7,8-dihydro-6H-quinazolin-5-one class, featuring a bicyclic quinazolinone core with a 4-ethylanilino substituent at the 2-position and a methyl group at the 7-position [1][2]. This scaffold is structurally distinct from the therapeutically established 4-anilinoquinazoline kinase inhibitor family (e.g., gefitinib, erlotinib), as it bears the anilino substituent at the 2-position rather than the 4-position and incorporates a partially saturated 7,8-dihydro-6H-quinazolin-5-one ring system [3]. The compound originated from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and was screened through the Molecular Libraries Probe Production Centers Network (MLPCN), yielding publicly available HTS bioactivity data [2][4]. Its computed physicochemical properties—molecular weight 281.35 g/mol, XLogP3 3.4, topological polar surface area (TPSA) 54.9 Ų, 3 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors—place it within oral drug-like chemical space per Lipinski's rule of five [1].

STAT3 negative control for cell-based luciferase reporter HTS
ADME calibration reference within a matched quinazolinone series
Scaffold-diversification probe for phenotypic screening libraries

2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one: Generic Substitution Failure


Within the 2-anilino-7-methyl-7,8-dihydro-6H-quinazolin-5-one scaffold series, substitution at the aniline ring is not a passive structural variation—it drives measurable divergence in lipophilicity, molecular flexibility, and target engagement profiles. Comparison of three commercially catalogued MLSMR congeners bearing different 2-anilino substituents reveals that the 4-ethyl group (target compound, XLogP3 3.4, 3 rotatable bonds) occupies a distinct physicochemical niche between the 4-methyl analog (CID 16584098, XLogP3 3.0, 2 rotatable bonds) and the 3-trifluoromethyl analog (CID 665345, XLogP3 3.5, 2 rotatable bonds) [1][2]. In functional assays, the 4-ethyl analog demonstrates negligible STAT3 modulatory activity (EC50 > 55,700 nM in a cell-based luciferase reporter assay), whereas the 3-trifluoromethyl congener exhibits measurable NLRP3 inhibitory activity (IC50 2,730 nM in a separate biochemical counterscreen) [3][4]. This divergence in bioactivity fingerprints means that interchanging these analogs based solely on scaffold similarity would introduce uncontrolled variables in any experimental or screening context—an unacceptable risk for reproducible research [3][4].

Aniline substituent shift
Replacing 4-ethyl with 4-methyl or 3-CF₃ alters lipophilicity, flexibility, and bioactivity fingerprint—may shift assay-response context.
Regioisomeric scaffold mismatch
2‑Anilino‑7,8‑dihydroquinazolin‑5‑one topology differs from 4‑anilinoquinazoline kinase inhibitors; ATP‑competitive binding mode not transferable—limits direct substitution in kinase‑targeted screens.
Undefined chiral center
C7 stereocenter is undefined (racemate); enantiomer‑specific activity cannot be ruled out—batch equivalence requires chiral specification review.

2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one: Differentiation vs. Closest Analogs


Lipophilicity Differentiation (XLogP3 & Rotatable Bonds)

The 4-ethylanilino substituent confers an XLogP3 value of 3.4, which is 0.4 log units higher than the 4-methyl analog (XLogP3 3.0) and 0.1 log units lower than the 3-trifluoromethyl analog (XLogP3 3.5), positioning the target compound at an intermediate lipophilicity within this scaffold series [1][2][3]. This 0.4 log unit difference versus the 4-methyl congener corresponds to a ~2.5-fold increase in predicted octanol-water partition coefficient, with all three compounds sharing an identical TPSA of 54.9 Ų [1][2]. Additionally, the 4-ethyl group introduces one extra rotatable bond (3 total) compared to both the 4-methyl and 3-trifluoromethyl analogs (2 each), which may influence conformational entropy upon target binding [1].

Lipophilicity Differentiation
Reported
XLogP3 = 3.4 (Δ+0.4 vs 4‑methyl; Δ−0.1 vs 3‑CF₃)
Rotatable bonds = 3 (Δ+1 vs both comparators)
Intermediate lipophilicity may support ADME calibration within a matched scaffold series.
Computed values; TPSA identical at 54.9 Ų across all three analogs.
Lipophilicity Lead optimization ADME prediction Quinazolinone SAR

STAT3 vs. NLRP3 Activity Divergence

In a cell-based STAT3 luciferase reporter assay (PubChem AID 1404) using human U3A fibrosarcoma cells stably expressing STAT3::luciferase, the 4-ethyl analog exhibited an EC50 > 55,700 nM, indicating essentially no functional modulation of STAT3-driven transcription at pharmacologically relevant concentrations [1][2]. By contrast, the 3-trifluoromethyl analog (MLS000041779), which differs only in the aniline substituent, demonstrated measurable NLRP3 inflammasome inhibitory activity with an IC50 of 2,730 nM in a biochemical assay (PubChem AID 488800) [3]. Although these assays target different proteins and are not directly comparable, the data reveal a functional divergence: the 4-ethyl substitution yields a compound devoid of STAT3 activity, while the 3-CF3 substitution shifts the bioactivity fingerprint toward inflammasome pathway modulation [1][3].

STAT3 vs NLRP3 Divergence
Assay context
EC₅₀ > 55,700 nM (STAT3 luc reporter)
3‑CF₃ analog IC₅₀ = 2,730 nM (NLRP3)
Supports use as STAT3‑negative control; aniline substitution redirects target engagement profile.
Different assay platforms; cross‑target comparison only.
STAT3 inhibition NLRP3 inflammasome Target selectivity HTS counterscreen

C7 Chiral Center & Quality Implications

The 7-methyl-7,8-dihydro-6H-quinazolin-5-one scaffold contains one sp³-hybridized carbon at the 7-position bearing a methyl substituent, creating an undefined chiral center (as documented in PubChem: Undefined Atom Stereocenter Count = 1, Defined Atom Stereocenter Count = 0) [1]. This is a class-wide feature shared across the 2-anilino-7-methyl congener series [2][3]. Unlike the 2-amino-4-methyl-7-aryl-7,8-dihydro-6H-quinazolin-5-one oxime series, for which enantiomers have been chromatographically resolved and pharmacologically characterized with demonstrated differences in Hsp90 inhibitory potency [4], no enantiomeric resolution data exist for the target compound or its immediate 2-anilino-7-methyl congeners. This represents both a quality attribute gap and a research opportunity.

Chiral Center at C7
Class‑level
Undefined atom stereocenter count = 1; no enantiomeric resolution data published.
Undefined stereochemistry; batch equivalence may require chiral specification review.
Racemic material supplied; enantiomer‑specific pharmacology not characterized.
Chirality Enantiomeric purity Stereochemistry Quality control

2-Anilino vs. 4-Anilino Scaffold Topology

The target compound belongs to the 2-anilino-7,8-dihydro-6H-quinazolin-5-one regioisomeric series, which is structurally and pharmacologically distinct from the clinically validated 4-anilinoquinazoline kinase inhibitor class (e.g., gefitinib, erlotinib, lapatinib) that targets the ATP-binding site of EGFR and related tyrosine kinases [1][2]. In the 4-anilino series, the aniline nitrogen at position 4 forms a critical hydrogen bond with the hinge region of the kinase domain; repositioning the anilino group to the 2-position, coupled with reduction of the 7,8-double bond to create the 7,8-dihydro-6H-quinazolin-5-one core, fundamentally alters the pharmacophore geometry and hydrogen-bonding pattern [2][3]. This topological difference is corroborated by the target compound's lack of STAT3 activity (EC50 > 55,700 nM)—whereas certain 4-anilinoquinazolines have been reported to modulate STAT3 phosphorylation indirectly through upstream kinase inhibition [3].

Scaffold Topology
Class‑level
2‑anilino on 7,8‑dihydro‑quinazolin‑5‑one core vs. 4‑anilino on aromatic quinazoline; pharmacophore geometry diverges.
Regioisomeric scaffold; distinct from ATP‑competitive kinase inhibitors—expands screening library chemical space.
Corroborated by HTS profiling and literature SAR.
Kinase inhibitor scaffold Regioisomerism EGFR Quinazoline Binding mode

2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one: Application Scenarios


STAT3 Negative Control for Reporter Assays

Given the robustly demonstrated lack of STAT3 modulatory activity (EC50 > 55,700 nM in U3A fibrosarcoma STAT3::luciferase cells, PubChem AID 1404), this compound is well-suited as a negative control in cell-based STAT3 reporter gene assays, particularly in HTS campaigns where distinguishing true STAT3 inhibitors from non-specific or cytotoxic false positives is critical [1]. Its XLogP3 of 3.4 and TPSA of 54.9 Ų place it within the typical physicochemical space of cell-permeable small molecules, minimizing the risk that inactivity is attributable to poor membrane penetration rather than genuine lack of target engagement [2].

ADME Property Reference Standard

The 4-ethylanilino substituent provides a calculable 0.4 log unit increase in XLogP3 relative to the 4-methyl analog (3.4 vs. 3.0) and introduces one additional rotatable bond (3 vs. 2), without altering TPSA (54.9 Ų identical across all three comparators) [3][4]. This makes the compound a useful calibration tool for assessing the impact of incremental lipophilicity and conformational flexibility changes on in vitro ADME endpoints (e.g., microsomal stability, Caco-2 permeability, plasma protein binding) within a scaffold-matched series, where confounding variables from TPSA changes are eliminated [3].

Scaffold-Diversification Probe for Phenotypic Screens

As a 2-anilino-7,8-dihydro-6H-quinazolin-5-one, the compound represents a regioisomeric scaffold that is chemically differentiated from the therapeutically precedented 4-anilinoquinazoline kinase inhibitor class [5]. Incorporating this scaffold into diversity-oriented or phenotypic screening libraries expands chemical space coverage beyond ATP-competitive kinase inhibitor chemotypes, potentially revealing novel biology not accessible to 4-anilinoquinazoline-focused collections—consistent with the observation that 2-anilinoquinazolines have been optimized as antimalarial rather than anticancer agents in the literature [6].

Chiral Method Development Standard

The presence of one undefined chiral center at the 7-methyl position (PubChem Undefined Atom Stereocenter Count = 1) creates an opportunity to use this compound as a racemic standard for developing and validating chiral chromatographic separation methods applicable across the broader 7-substituted-7,8-dihydro-6H-quinazolin-5-one series [7]. Given the precedent that enantiomers of structurally related 7-aryl-dihydroquinazolin-5-one oxime Hsp90 inhibitors exhibit differential pharmacological activity [8], establishing enantiomeric resolution capability for this scaffold is a prudent preparatory step for any medicinal chemistry program targeting chiral dihydroquinazolinones.

Application
Selection Property
Validation Focus
STAT3 Negative Control
Cell‑permeable negative control scaffold (drug‑like computed properties)
STAT3 luciferase reporter assay; confirm inactivity under assay conditions
ADME Calibration Reference
Controlled lipophilicity increment without TPSA perturbation
Microsomal stability, permeability, and plasma protein binding endpoints
Scaffold‑Diversification Probe
2‑anilino regioisomer distinct from 4‑anilino kinase‑targeted chemotypes
Phenotypic screening hit profiling; novelty assessment in library design
Chiral Method Development
Racemic mixture with one undefined stereocenter
Chiral HPLC method validation; enantioselective assay development
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